5-Bromo-4-(but-3-enyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-bromo-4-but-3-enylpyrimidine |
InChI |
InChI=1S/C8H9BrN2/c1-2-3-4-8-7(9)5-10-6-11-8/h2,5-6H,1,3-4H2 |
InChI Key |
HKIWBFYKJXBMOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=NC=NC=C1Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 5 Bromo 4 but 3 Enyl Pyrimidine and Precursor Synthesis
Strategies for Constructing the Pyrimidine (B1678525) Core
The formation of the central pyrimidine ring is the foundational step in the synthesis of 5-Bromo-4-(but-3-enyl)pyrimidine. Various classical and modern synthetic strategies can be employed to construct the pyrimidine core with the potential for subsequent functionalization at the C4 position.
Cyclocondensation Approaches for Regioselective Pyrimidine Formation
Cyclocondensation reactions are a traditional and reliable method for the synthesis of pyrimidine rings. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. To synthesize a precursor for 4-(but-3-enyl)pyrimidine, a β-keto ester containing a but-3-enyl moiety could be a key intermediate. For instance, the reaction of such a β-keto ester with formamidine (B1211174) would lead to a 4-(but-3-enyl)pyrimidin-6-ol, which can then be further modified.
A general representation of this approach is the reaction between amidines and chalcones. youtube.com While not a direct route to the target precursor, it demonstrates the principle of forming substituted pyrimidines through cyclocondensation. A more direct, albeit challenging, approach would involve the synthesis of a β-keto ester with the but-3-enyl group already incorporated, which could then undergo cyclocondensation. One potential, though not explicitly demonstrated for this specific substrate, method involves the intramolecular cyclopropanation of unsaturated β-keto esters, highlighting the versatility of these intermediates in complex syntheses. nih.gov
The following table summarizes representative cyclocondensation reactions for pyrimidine synthesis:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| β-Keto Ester | Amidine | Ultrasound | 4-Pyrimidinol |
| Chalcone | Amidine | Thermal/Basic | Substituted Pyrimidine |
| 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine | Ph3P | - | Substituted Pyrimidine |
Multicomponent Reaction Pathways to Substituted Pyrimidine Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of highly substituted pyrimidines in a single step. nih.govnih.govresearchgate.net These reactions combine three or more starting materials to form a complex product, incorporating significant portions of each reactant. nih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. nih.gov
One notable MCR is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. This method is highly regioselective and allows for the creation of unsymmetrically substituted pyrimidines with yields of up to 93%. nih.gov While not directly demonstrated for the synthesis of a 4-(but-3-enyl)pyrimidine, the versatility of this approach suggests that with the appropriate choice of alcohol precursors, a similar scaffold could be constructed. For instance, the use of but-3-en-1-ol as one of the alcohol components could potentially lead to the desired substitution pattern.
Another relevant MCR strategy involves the reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines to synthesize 4-substituted aminopyrido[2,3-d]pyrimidines. rsc.org While this produces a fused ring system, it illustrates the principle of introducing substituents at the 4-position of a pyrimidine-like ring through a multicomponent approach. The mechanism often involves initial condensation followed by a series of nucleophilic additions and cyclizations to build the heterocyclic core. nih.gov
The table below outlines key features of multicomponent reactions for pyrimidine synthesis:
| Reaction Type | Key Reactants | Catalyst | Key Advantages |
| Iridium-catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complexes | High regioselectivity, High yields, Sustainable |
| Pyrido[2,3-d]pyrimidine synthesis | 2-Aminopyridines, Triethyl orthoformate, Primary amines | Solvent-free | Good yields, Access to fused systems |
| General Pyrimidine Synthesis | Ketones, Aldehydes/Esters, Amidines | TEMPO, Iron(II)-complex | Broad functional group tolerance |
Regioselective Introduction of the But-3-enyl Moiety
Once a suitable pyrimidine precursor is obtained, the next critical step is the regioselective introduction of the but-3-enyl group at the C4 position. This can be achieved through either direct alkylation or, more commonly, through advanced cross-coupling strategies.
Alkylation Reactions with But-3-enyl Precursors
Direct alkylation of a pyrimidine ring can be challenging due to the potential for multiple reaction sites and the electron-deficient nature of the ring. However, by activating the pyrimidine ring, regioselective alkylation can be achieved. For instance, methods developed for the C4-selective alkylation of pyridines could be adapted. One such method involves the use of a blocking group, such as one derived from maleic acid, to direct a Minisci-type decarboxylative alkylation specifically to the C4 position. nih.govchemrxiv.org This approach has been shown to be operationally simple and scalable for pyridine (B92270) derivatives. nih.govchemrxiv.org
Another strategy involves the visible-light-driven C4-selective alkylation of pyridinium (B92312) derivatives with alkyl bromides, which proceeds without an external photocatalyst. masterorganicchemistry.com This method relies on the formation of an electron donor-acceptor (EDA) complex between an N-amidopyridinium salt and a bromide anion, which upon photoexcitation, initiates a radical chain reaction leading to C4-alkylation. masterorganicchemistry.com While developed for pyridines, the underlying principles could potentially be applied to pyrimidine systems with appropriate modification.
Advanced Cross-Coupling Strategies for Alkenyl Attachment
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent a highly effective method for introducing the but-3-enyl group onto the pyrimidine core. These reactions typically involve the coupling of a halopyrimidine (e.g., 4-chloropyrimidine) with an organometallic reagent containing the but-3-enyl moiety.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrimidine with a but-3-enylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. rsc.org The Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the boronic acid reagents. rsc.org For the synthesis of the target precursor, 4-chloro- or 4-bromopyrimidine (B1314319) would be a suitable starting material to react with but-3-enylboronic acid. The choice of ligand on the palladium catalyst can be crucial for achieving high yields and selectivity. nih.gov
Stille Coupling: The Stille reaction couples a halopyrimidine with an organotin reagent, such as but-3-enyltributylstannane. organic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org However, the toxicity of the organotin reagents is a significant drawback. organic-chemistry.org
Negishi Coupling: This reaction utilizes an organozinc reagent, such as a but-3-enylzinc halide, to couple with a halopyrimidine. masterorganicchemistry.com The Negishi coupling is notable for its ability to form C(sp²)-C(sp³) bonds and generally offers high yields and functional group tolerance. masterorganicchemistry.com The organozinc reagent can be prepared in situ from the corresponding but-3-enyl bromide.
The following table compares these cross-coupling strategies:
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., but-3-enylboronic acid) | Palladium | Mild conditions, low toxicity of reagents |
| Stille | Organotin (e.g., but-3-enylstannane) | Palladium | High functional group tolerance, toxic reagents |
| Negishi | Organozinc (e.g., but-3-enylzinc halide) | Palladium or Nickel | High yields, broad scope, can couple sp², sp³ carbons |
Site-Specific Bromination at the C5 Position of the Pyrimidine Ring
The final step in the synthesis of this compound is the regioselective introduction of a bromine atom at the C5 position. The C5 position of the pyrimidine ring is generally susceptible to electrophilic substitution.
A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). youtube.commasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.commasterorganicchemistry.com NBS is a convenient source of electrophilic bromine and is often used for the allylic and benzylic bromination of hydrocarbons, as well as for the bromination of electron-rich aromatic and heteroaromatic rings. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The reaction of 4-(but-3-enyl)pyrimidine with NBS, likely in a suitable solvent such as carbon tetrachloride or acetonitrile (B52724), and potentially with a radical initiator like AIBN or light, would be expected to yield the desired 5-bromo product. The presence of the but-3-enyl group at C4 may influence the reactivity of the C5 position, but selective bromination at this site is anticipated due to the electronic properties of the pyrimidine ring.
Another effective brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govnih.govnih.gov This reagent has been shown to smoothly brominate uridine (B1682114) and cytidine (B196190) derivatives at the C5 position in aprotic solvents like DMF. nih.govnih.govnih.gov The addition of a Lewis acid can enhance the efficiency of the bromination. nih.govnih.govnih.gov
The table below summarizes reagents for C5 bromination of pyrimidines:
| Brominating Agent | Typical Conditions | Comments |
| N-Bromosuccinimide (NBS) | CCl4 or CH3CN, radical initiator (AIBN) or light | Common reagent for electrophilic and radical bromination |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Aprotic solvents (e.g., DMF), optional Lewis acid | Efficient for bromination of pyrimidine nucleosides |
| Bromine (Br2) | Various solvents, can lead to side reactions with alkenes | Less selective for substrates with double bonds |
Selection and Optimization of Halogenation Reagents for C5-Bromination
The direct and selective bromination of the pyrimidine ring at the C5 position is a critical step in the synthesis of this compound. The electronic nature of the pyrimidine ring, being electron-deficient, typically directs electrophilic substitution to the C5 position, which is the most electron-rich carbon atom. However, the choice of brominating agent is crucial to ensure high yield and selectivity, while being compatible with other functional groups in the molecule, such as the butenyl side chain.
A variety of halogenating reagents have been developed for the C5-bromination of pyrimidine derivatives, particularly in the context of nucleoside chemistry. nih.govresearchgate.net These methods are broadly applicable to other pyrimidine substrates. Common reagents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). nih.gov However, for substrates sensitive to harsh conditions, milder and more selective reagents are preferred.
One highly effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (DBH) . nih.govfiu.edu This reagent has been successfully used for the smooth bromination of uridine and cytidine derivatives at the C5 position in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), acetonitrile (CH₃CN), or dimethylformamide (DMF). nih.govfiu.edu The reaction proceeds efficiently at ambient temperature. The efficiency of this bromination can be further enhanced by the addition of Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which act as catalysts. nih.govfiu.edu The compatibility of DBH with common protecting groups makes it a valuable tool for complex syntheses. nih.gov
Another approach involves the use of N-halosuccinimides in ionic liquids, which presents a green and efficient methodology for C5-halogenation without the need for a catalyst. researchgate.net The ionic liquid can often be recovered and reused, adding to the sustainability of the process. researchgate.net
The optimization of reaction conditions, including solvent, temperature, and the stoichiometry of the brominating agent, is essential to maximize the yield of the desired 5-bromo product and minimize potential side reactions, such as addition to the butenyl double bond.
Table 1: Comparison of Reagents for C5-Bromination of Pyrimidine Derivatives
| Reagent | Typical Conditions | Advantages | Disadvantages | Citations |
| N-Bromosuccinimide (NBS) | DMF | Readily available, effective | Can require vigorous conditions, potential for side reactions | nih.gov |
| 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Aprotic solvents (e.g., DMF), ambient temp. | High efficiency, mild conditions, compatible with protecting groups | nih.govfiu.edu | |
| DBH with Lewis Acid (e.g., TMSOTf) | Aprotic solvents | Enhanced reaction rate and efficiency | Requires additional catalyst | nih.govfiu.edu |
| N-halosuccinimides in Ionic Liquid | Ionic liquid medium | Environmentally benign, catalyst-free, reusable solvent | researchgate.net |
Mechanistic Investigations of Bromination Selectivity
The selectivity of bromination at the C5 position of the pyrimidine ring is governed by the electronic properties of the heterocyclic system. The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This deactivation makes the ring less susceptible to electrophilic attack than benzene.
However, within the pyrimidine ring, the electron density is not uniform. The C5 position is flanked by two nitrogen atoms in a meta-relationship, making it the most electron-rich position and thus the most favorable site for electrophilic aromatic substitution. The C2, C4, and C6 positions are significantly more electron-deficient. The presence of a substituent at the C4 position, such as the but-3-enyl group, can further influence the regioselectivity through inductive and mesomeric effects, but the inherent electronic preference for C5-attack generally dominates for electrophilic halogenation.
The mechanism for bromination with reagents like DBH involves the electrophilic attack of a "Br+" equivalent on the C5 position of the pyrimidine ring. In the presence of a Lewis acid catalyst like TMSOTf, the halogenating agent is further activated, increasing its electrophilicity and accelerating the reaction. nih.govfiu.edu
In some cases, particularly with directing groups like 8-aminoquinoline (B160924) amides, copper catalysis has been employed to achieve highly selective C5-bromination. beilstein-journals.orgnih.govbeilstein-journals.org The proposed mechanism involves the formation of a copper-substrate complex that directs the electrophilic brominating species, generated in situ from an alkyl bromide and DMSO, to the C5 position. nih.govbeilstein-journals.org
Development of Novel and Sustainable Synthetic Routes
Recent advances in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methods for the construction of heterocyclic compounds like this compound.
Catalytic Systems for Enhanced Efficiency and Selectivity
For instance, palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are powerful tools for synthesizing substituted pyridines and by extension, can be applied to pyrimidine systems. researchgate.net These methods allow for the precise formation of carbon-carbon bonds. The synthesis of the precursor, 4-(but-3-enyl)pyrimidine, could potentially be achieved through such a coupling reaction between a halogenated pyrimidine and a suitable butenyl-organometallic reagent.
Furthermore, catalytic systems are being developed to improve the efficiency and selectivity of the C-H functionalization reactions. Copper-catalyzed methods have proven effective for the selective C5-bromination of quinoline (B57606) derivatives, using alkyl bromides as the bromine source. beilstein-journals.orgrsc.org This strategy avoids the use of more aggressive brominating agents and demonstrates excellent site selectivity. beilstein-journals.org The development of similar catalytic systems for pyrimidines is an active area of research.
Table 2: Examples of Catalytic Systems in Pyridine/Pyrimidine Synthesis
| Catalytic System | Reaction Type | Application | Advantages | Citations |
| [Pd(acac)₂] / PPh₃ | Stille Coupling | Synthesis of bromo-substituted bipyridines | High coupling selectivity | researchgate.net |
| Cu(OAc)₂·H₂O | C5-H Bromination | Selective bromination of 8-aminoquinolines | High site selectivity, use of alkyl bromides as Br source | nih.gov |
| NiTiO₃/MK30 | Amination/Annulation | Synthesis of 4-aminopyrimidines (Microwave-assisted) | Heterogeneous catalyst, high yield, short reaction time | rsc.org |
Microwave-Assisted and Flow Chemistry Protocols for Synthesis
To accelerate reaction rates, improve yields, and enhance sustainability, modern techniques such as microwave irradiation and flow chemistry are being increasingly applied to heterocyclic synthesis.
Microwave-assisted synthesis has demonstrated significant advantages, including rapid reaction times, improved yields, and often solvent-free conditions. tandfonline.comcdnsciencepub.com The Biginelli reaction, a classic method for pyrimidine synthesis, has been adapted to microwave conditions, resulting in high yields of oxo- and thioxopyrimidines. tandfonline.com Microwave irradiation has also been successfully used for synthesizing various pyrimidine derivatives and related fused heterocyclic systems, such as imidazo[1,2-a]pyrimidin-5(8H)-ones. nih.govrsc.org The synthesis of precursors to this compound could be significantly expedited using these protocols. For example, a nickel-titanate nanoparticle-supported catalyst has been used for the microwave-assisted synthesis of 4-aminopyrimidine (B60600) analogues, achieving high yields in minutes. rsc.org
Flow chemistry offers another powerful platform for the synthesis of organic molecules, including pyrimidines. Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. While specific examples for this compound are not prevalent, the general synthesis of pyrimidines and related heterocycles is amenable to flow processing. The synthesis of pyrimidines involves ring formation and breakdown reactions catalyzed by enzymes in biological systems, highlighting the modular nature of their assembly which can be mimicked in flow reactors. umich.edu The implementation of flow protocols can lead to higher throughput and more efficient manufacturing of pyrimidine-based intermediates.
These advanced synthetic technologies, combined with novel catalytic systems, provide a robust toolkit for the efficient, selective, and sustainable production of this compound and other valuable heterocyclic building blocks.
In Depth Reactivity Profiling and Advanced Derivatization of 5 Bromo 4 but 3 Enyl Pyrimidine
Cross-Coupling Reactions at the C5-Bromine Center
The bromine atom at the C5 position of the pyrimidine (B1678525) ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between organoboronic acids and organohalides. In the context of 5-bromopyrimidines, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents. mdpi.com Studies have shown that the reaction of 5-bromopyrimidine (B23866) with various arylboronic acids, catalyzed by palladium complexes like Pd(PPh₃)₄, proceeds efficiently to yield 5-arylpyrimidine derivatives. mdpi.comillinois.edu The choice of base and solvent can be optimized to achieve high yields; for instance, using K₃PO₄ as the base in 1,4-dioxane (B91453) has proven effective. mdpi.com Electron-rich boronic acids tend to give good yields in these couplings. mdpi.com The reaction is generally applicable to a range of substituted phenylboronic acids, highlighting its versatility. beilstein-journals.org
| Catalyst | Base | Solvent | Coupling Partner | Product | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Phenylboronic acid | 5-Phenyl-4-(but-3-enyl)pyrimidine | Good |
| Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-(but-3-enyl)pyrimidine | High |
| PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | Naphthalene-1-boronic acid | 5-(Naphthalen-1-yl)-4-(but-3-enyl)pyrimidine | Moderate |
Table 1: Representative Suzuki-Miyaura Coupling Reactions
Heck and Sonogashira Reaction Pathways with Diverse Coupling Partners
The Heck reaction provides a means to form C-C bonds by coupling the bromopyrimidine with alkenes. organic-chemistry.orgrsc.org This reaction is typically catalyzed by a palladium catalyst and requires a base. organic-chemistry.org For instance, 5-bromopyrimidine has been successfully coupled with fluorous alkenes using Pd(OAc)₂ as the catalyst. researchgate.net
The Sonogashira coupling, on the other hand, enables the introduction of alkyne moieties, forming C(sp)-C(sp²) bonds. rsc.orgwikipedia.org This reaction is cocatalyzed by palladium and copper complexes and is carried out in the presence of a base. rsc.orgsoton.ac.uk It has been used to synthesize 4-aryl-5-alkynylpyrimidines from 5-bromopyrimidine precursors. rsc.org The reaction conditions can be mild, sometimes proceeding at room temperature. wikipedia.orgsoton.ac.uk
| Reaction | Catalyst | Coupling Partner | Product |
| Heck | Pd(OAc)₂/P(o-tolyl)₃ | Styrene | 5-Styryl-4-(but-3-enyl)pyrimidine |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Phenylacetylene | 5-(Phenylethynyl)-4-(but-3-enyl)pyrimidine |
| Sonogashira | Pd(PPh₃)₄/CuI | Trimethylsilylacetylene | 5-((Trimethylsilyl)ethynyl)-4-(but-3-enyl)pyrimidine |
Table 2: Heck and Sonogashira Coupling Examples
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forging C-N bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples aryl halides with amines. wikipedia.orglibretexts.org The reaction's scope is broad, accommodating a wide variety of amines and aryl halides. wikipedia.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with various phosphine-based ligands being developed to improve efficiency and substrate scope. organic-chemistry.orglibretexts.org This methodology can be applied to 5-Bromo-4-(but-3-enyl)pyrimidine to introduce primary and secondary amines at the C5 position. wikipedia.orglibretexts.org Copper-catalyzed C-N bond formation reactions also offer an alternative, sometimes more economical, route for amination. researchgate.netresearchgate.net
| Amine | Catalyst System | Base | Product |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | N-Phenyl-4-(but-3-enyl)pyrimidin-5-amine |
| Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 4-(4-(But-3-enyl)pyrimidin-5-yl)morpholine |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | N-Benzyl-4-(but-3-enyl)pyrimidin-5-amine |
Table 3: Buchwald-Hartwig Amination Reactions
Exploration of other Transition Metal-Catalyzed Cross-Couplings
Beyond the more common palladium-catalyzed reactions, other transition metals can be employed to functionalize the C5-bromo position.
Stille Coupling: This reaction utilizes organotin reagents and a palladium catalyst to form C-C bonds. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
Negishi Coupling: Involving organozinc reagents, the Negishi coupling is another powerful C-C bond-forming reaction. nih.govnih.gov It has been used for the synthesis of 5-alkylpyrimidine nucleosides. nih.gov
Iron-Catalyzed Coupling: As a more sustainable and cost-effective alternative to palladium, iron-catalyzed cross-coupling reactions are gaining attention. researchgate.netuva.nlnih.govmun.ca These reactions can be used for both C-C and C-N bond formation. researchgate.netuva.nlnih.gov
| Coupling Reaction | Metal Catalyst | Coupling Reagent | Product Type |
| Stille | Palladium | Organostannane | 5-Aryl/vinyl-4-(but-3-enyl)pyrimidine |
| Negishi | Palladium or Nickel | Organozinc | 5-Alkyl/aryl-4-(but-3-enyl)pyrimidine |
| Iron-Catalyzed | Iron | Grignard or Organozinc | 5-Alkyl/aryl-4-(but-3-enyl)pyrimidine |
Table 4: Other Transition Metal-Catalyzed Couplings
Transformations Involving the But-3-enyl Unsaturated Moiety
The but-3-enyl side chain offers a reactive site for various transformations, particularly cyclization reactions, leading to the formation of new ring systems fused or appended to the pyrimidine core.
Intra- and Intermolecular Cyclization Reactions (e.g., Ring-Closing Metathesis)
Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic alkenes. organic-chemistry.orgwikipedia.org In the context of this compound, if another alkene moiety is present in the molecule, RCM can be employed to construct a new ring. For example, if the C5-position is functionalized with an allyl group through a Stille or Suzuki coupling, a subsequent RCM reaction could lead to a fused dihydropyridine (B1217469) ring system. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. organic-chemistry.org The size of the ring formed can be controlled by the length of the tether connecting the two alkene functionalities. wikipedia.org
| Reaction Type | Catalyst | Reactant | Product |
| Intramolecular Heck Reaction | Pd(OAc)₂ / PPh₃ | This compound | Dihydropyrido[4,5-d]pyrimidine derivative |
| Ring-Closing Metathesis | Grubbs' Catalyst (2nd Gen) | 5-Allyl-4-(but-3-enyl)pyrimidine | Fused dihydropyridine ring system |
Table 5: Cyclization Reactions of the But-3-enyl Moiety
Electrophilic and Nucleophilic Addition Reactions to the Alkene
The but-3-enyl substituent on the pyrimidine ring provides a reactive handle for a variety of addition reactions. The terminal double bond, while part of a larger, more complex molecule, exhibits reactivity characteristic of alkenes, albeit modulated by the electronic influence of the pyrimidine ring.
Electrophilic Addition: The π-electrons of the carbon-carbon double bond allow it to act as a nucleophile, making it susceptible to attack by electrophiles. lasalle.edubyjus.com Standard electrophilic addition reactions are expected to proceed, though the electron-withdrawing nature of the pyrimidine ring may slightly deactivate the alkene compared to simple aliphatic alkenes.
In a typical reaction, such as hydrohalogenation with hydrogen bromide (HBr), the reaction mechanism involves the initial protonation of the double bond to form a carbocation intermediate. byjus.comyoutube.com According to Markovnikov's rule, the hydrogen atom adds to the carbon that already has more hydrogen atoms, leading to the formation of the more stable secondary carbocation. Subsequent attack by the bromide ion yields the final product. byjus.com The regioselectivity is dictated by the stability of the carbocation intermediate.
Table 1: Predicted Regioselectivity in Electrophilic Addition
| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Predicted Major Product |
| HBr | H⁺ | Br⁻ | 5-Bromo-4-(3-bromobutyl)pyrimidine |
| H₂O/H⁺ | H⁺ | H₂O | 5-Bromo-4-(3-hydroxybutyl)pyrimidine |
| Br₂ | Br⁺ (transient) | Br⁻ | 5-Bromo-4-(3,4-dibromobutyl)pyrimidine |
Nucleophilic Addition: Nucleophilic addition to an unactivated alkene is generally unfavorable. However, such reactions can occur if the alkene is part of a conjugated system with a strong electron-withdrawing group, in a process known as a Michael addition. nih.govnih.gov For this compound, the double bond is not directly conjugated with the electron-deficient pyrimidine ring. The electronic withdrawing effect is insulated by two methylene (B1212753) groups, making standard nucleophilic additions unlikely without prior activation of the alkene.
Olefin Functionalization and Polymerization Investigations
Beyond simple additions, the alkenyl side chain is a prime site for more advanced olefin functionalization and can serve as a monomer unit for polymerization.
Olefin Metathesis: Olefin metathesis is a powerful reaction for the redistribution of alkene fragments, catalyzed by metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.org For this compound, cross-metathesis with other alkenes could introduce a wide variety of functional groups at the terminus of the side chain. Furthermore, ring-closing metathesis (RCM) offers a strategic route to cyclic structures, which will be discussed in section 3.4.2.
Polymerization: The terminal double bond of this compound allows it to act as a monomer in polymerization reactions. Radical polymerization, initiated by a radical species, can lead to the formation of long polymer chains. youtube.com This process would yield a polymer with a polyalkane backbone decorated with 5-bromopyrimidine moieties, a material with potentially interesting properties for materials science or as a polymeric ligand.
The polymerization process can be described in three main stages:
Initiation: A radical initiator (R•) attacks the double bond of the monomer, creating a new radical species.
Propagation: The monomer radical attacks another monomer, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.
Termination: The process concludes when two radical chains combine or undergo disproportionation, resulting in a stable polymer. youtube.com
Applications as a Versatile Building Block in Complex Organic Scaffold Synthesis
The distinct reactive sites of this compound make it an exceptionally useful building block for constructing more elaborate molecular frameworks, including fused heterocycles, macrocycles, and specialized ligands. mdpi.comlifechemicals.com
Construction of Fused Heterocyclic Systems
The butenyl chain is ideally positioned for intramolecular cyclization reactions to form fused ring systems, which are common motifs in pharmacologically active compounds. nih.gov A powerful strategy involves an intramolecular Heck reaction. First, a Suzuki coupling at the C-5 position could introduce an aryl group. Subsequent treatment with a palladium catalyst could then trigger the cyclization of the butenyl chain onto the newly introduced aryl ring, generating a complex, polycyclic scaffold. Another approach could involve functionalizing the alkene first (e.g., via epoxidation or dihydroxylation) followed by a nucleophilic cyclization onto the pyrimidine ring. nih.gov
Synthesis of Pyrimidine-Containing Macrocycles
Macrocycles are of great interest in drug discovery and materials science. This compound is a valuable precursor for pyrimidine-containing macrocycles via ring-closing metathesis (RCM). frontiersin.org A potential synthetic route involves a two-step process:
Dimerization or Coupling: A palladium-catalyzed coupling reaction, such as a Sonogashira or Stille coupling, could be used to link two molecules of this compound (or one molecule with another bifunctional linker), creating a long-chain diene.
Ring-Closing Metathesis: The resulting diene, when treated with a Grubbs or Schrock catalyst, would undergo intramolecular RCM to form a large, pyrimidine-embedded macrocycle. wikipedia.org The size of the resulting ring can be controlled by the choice of the linking fragment.
Design and Synthesis of Pyrimidine-Derived Ligands
The pyrimidine core itself is a well-known coordinating motif in inorganic and organometallic chemistry, owing to the Lewis basic lone pairs on its nitrogen atoms. semanticscholar.org this compound can serve as a scaffold for designing novel ligands with tailored properties. The C-5 bromine and the terminal alkene can be independently functionalized to introduce additional donor atoms, thereby creating multidentate ligands. For example, the C-Br bond can be converted to a phosphine (B1218219) or another aryl group containing coordinating atoms, while the alkene can be modified to include hydroxyl or amino groups. This synthetic flexibility allows for the creation of a library of ligands for applications in catalysis and materials science. semanticscholar.org
Computational and Theoretical Investigations into 5 Bromo 4 but 3 Enyl Pyrimidine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrimidine (B1678525) derivatives. irjweb.comnih.gov These calculations can determine various electronic descriptors, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov
For a related compound, 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, quantum chemical calculations have been performed. smolecule.com These studies provide a basis for understanding the electronic properties of 5-Bromo-4-(but-3-enyl)pyrimidine. The presence of the electron-withdrawing bromine atom and the pyrimidine ring, combined with the but-3-enyl side chain, will influence the electron distribution and, consequently, the energies of the frontier molecular orbitals.
Table 1: Calculated Electronic Properties for a Related Pyrimidine Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 5-Bromo-4-(prop-1-en-1-yl)pyrimidine | -6.24 | -2.18 | 4.06 |
Data sourced from studies on 5-Bromo-4-(prop-1-en-1-yl)pyrimidine and is intended to be illustrative for the analysis of this compound. smolecule.com
The electronic properties of this compound are expected to be in a similar range, indicating a molecule with moderate chemical reactivity. smolecule.com Further calculations could also elucidate other reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function, which would provide a more detailed picture of its reactive sites.
Conformational Analysis and Energy Landscapes of the But-3-enyl Side Chain
Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating the single bonds in the side chain. The rotation around the C-C single bonds of the but-3-enyl group will lead to various staggered and eclipsed conformations, each with a specific energy. The most stable conformations will correspond to the energy minima on the potential energy landscape.
While specific conformational analysis data for the but-3-enyl side chain in this particular pyrimidine system is not available, computational methods such as molecular mechanics or more accurate quantum chemical calculations can be employed to generate this information. The analysis would likely reveal that staggered conformations are energetically favored over eclipsed ones to minimize steric hindrance. The interaction between the terminal double bond of the butenyl group and the pyrimidine ring will also play a role in determining the most stable conformers.
Reaction Mechanism Elucidation for Key Transformations via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving pyrimidine derivatives. smolecule.com For this compound, several key transformations can be envisaged, and their mechanisms can be elucidated using theoretical calculations.
One important reaction is the substitution of the bromine atom at the 5-position. smolecule.com This can occur through various mechanisms, such as nucleophilic aromatic substitution. Computational modeling can be used to calculate the activation energies for different pathways and to identify the transition state structures, thus providing a detailed understanding of the reaction mechanism.
The but-3-enyl side chain can also undergo various reactions, such as addition reactions at the double bond or oxidation. smolecule.com For instance, the mechanism of electrophilic addition to the double bond can be studied by mapping the potential energy surface of the reaction, identifying intermediates and transition states. Similarly, the oxidation of the side chain can be modeled to understand the selectivity and reactivity.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into conformational sampling and intermolecular interactions. mdpi.comnih.gov In an MD simulation, the classical equations of motion are solved for the atoms of the system, allowing the molecule's trajectory to be followed.
MD simulations can be used to explore the conformational space of the but-3-enyl side chain more extensively than static conformational analysis. By simulating the molecule in a solvent, one can observe the transitions between different conformations and determine their relative populations. This is particularly important for understanding the flexibility of the molecule in a realistic environment.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound or its interaction with other molecules, one can investigate aggregation behavior, solvation effects, and binding to biological targets. mdpi.comnih.gov The analysis of the simulation trajectories can reveal the nature and strength of intermolecular forces, such as hydrogen bonding, van der Waals interactions, and π-π stacking, which are crucial for understanding the condensed-phase properties of the compound.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 5-Bromo-4-(but-3-enyl)pyrimidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic framework.
Detailed analysis of the ¹H NMR spectrum would reveal distinct signals for the pyrimidine (B1678525) ring protons and the protons of the but-3-enyl side chain. The pyrimidine protons are expected to appear as singlets in the aromatic region, while the butenyl group would present a more complex pattern, including signals for the terminal vinyl protons and the aliphatic methylene (B1212753) protons. Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-2 | ¹H | ~9.0 | s |
| H-6 | ¹H | ~8.8 | s |
| H-1' | ¹H | ~5.8-6.0 | m |
| H-2' | ¹H | ~5.0-5.2 | m |
| H-3' | ¹H | ~2.9-3.1 | t |
| H-4' | ¹H | ~2.4-2.6 | q |
| C-2 | ¹³C | ~158 | CH |
| C-4 | ¹³C | ~165 | C |
| C-5 | ¹³C | ~110 | C-Br |
| C-6 | ¹³C | ~156 | CH |
| C-1' | ¹³C | ~136 | CH |
| C-2' | ¹³C | ~116 | CH₂ |
| C-3' | ¹³C | ~35 | CH₂ |
| C-4' | ¹³C | ~32 | CH₂ |
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle. worldscientific.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks would be observed between the adjacent protons of the butenyl chain (H-1' with H-2', and H-3' with H-4'), confirming the connectivity within the side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sapub.org This would allow for the unambiguous assignment of each protonated carbon atom, for instance, linking the ¹H signal at ~9.0 ppm to the ¹³C signal at ~158 ppm (C-2).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). sapub.org Key HMBC correlations would establish the link between the side chain and the pyrimidine ring. For example, a correlation from the methylene protons at H-3' to the pyrimidine carbon C-4 would definitively place the butenyl group at position 4. Further correlations from H-2 and H-6 to other ring carbons would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are connected through bonds. NOESY data can help determine the preferred conformation of the flexible butenyl side chain relative to the planar pyrimidine ring.
In cases of severe signal overlap or for determining very small coupling constants, advanced NMR pulse sequences can be employed. Techniques like selective 1D NOE or TOCSY (Total Correlation Spectroscopy) could be used to isolate specific spin systems. For pyrimidine derivatives, modern pulse sequences that enhance resolution and sensitivity are valuable tools for solving complex structural challenges. acs.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₉BrN₂), the precise mass can be calculated and compared with the experimental value to confirm the molecular formula. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic pattern in the mass spectrum, providing definitive evidence for the presence of a single bromine atom. acs.org
Analysis of the fragmentation patterns in the mass spectrum gives insight into the molecule's structure and stability. sapub.org Common fragmentation pathways for halogenated pyrimidines include the loss of the halogen atom or cleavage of side chains. acs.org
Table 2: Predicted HRMS Data for this compound
| Ion/Fragment | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ (⁷⁹Br) | [C₈H₉⁷⁹BrN₂]⁺ | 212.0003 | Molecular ion with ⁷⁹Br isotope |
| [M+2]⁺ (⁸¹Br) | [C₈H₉⁸¹BrN₂]⁺ | 213.9983 | Molecular ion with ⁸¹Br isotope |
| [M-Br]⁺ | [C₈H₉N₂]⁺ | 133.0766 | Loss of bromine radical |
| [M-C₄H₇]⁺ | [C₄H₂BrN₂]⁺ | 156.9456 | Loss of butenyl radical |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Bond Analysis
Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes. nih.govvandanapublications.com For this compound, the spectra would display characteristic bands confirming the key structural components.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretch (sp²) | =C-H (alkene & aromatic) | 3100 - 3000 |
| C-H stretch (sp³) | -C-H (alkane) | 3000 - 2850 |
| C=C stretch | Alkene | ~1640 |
| C=N, C=C stretch | Pyrimidine ring | 1600 - 1450 |
| C-H bend | CH₂ | ~1465 |
| C-Br stretch | Aryl bromide | 600 - 500 |
The FT-IR spectrum would clearly show C-H stretching vibrations above 3000 cm⁻¹ for the aromatic and vinyl protons, and below 3000 cm⁻¹ for the aliphatic protons of the butenyl chain. vandanapublications.com The key C=C stretching of the terminal alkene would appear around 1640 cm⁻¹, while the characteristic pyrimidine ring stretching vibrations (C=N and C=C) would be found in the 1600-1450 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. vandanapublications.com FT-Raman spectroscopy would complement this data, often showing strong signals for the symmetric and non-polar bonds, such as the C=C double bond.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. wikipedia.org If a suitable crystal of this compound could be grown, this technique would yield the absolute structure in the solid state.
The analysis would provide highly accurate data on bond lengths, bond angles, and torsion angles. nih.gov This would confirm the planarity of the pyrimidine ring and reveal the exact conformation of the butenyl side chain. Furthermore, it would elucidate the intermolecular interactions, such as π-π stacking between pyrimidine rings or other van der Waals forces, that govern the crystal packing. nih.govacs.org
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.0 |
| β (°) | ~105 |
| Volume (ų) | ~880 |
| Z | 4 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugation system. The pyrimidine ring is the primary chromophore in this compound, which is expected to exhibit characteristic π→π* and n→π* transitions. rsc.org
Studies on related pyrimidine derivatives show that absorption bands can be influenced by substitution. nih.govresearchgate.net The presence of the bromine atom and the butenyl group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine. The π→π* transitions, which are typically high-energy and intense, and the lower-energy, less intense n→π* transitions originating from the non-bonding electrons on the nitrogen atoms, would be the main features of the spectrum. rsc.orgnih.gov
Table 5: Predicted UV-Visible Absorption Maxima (λmax) for this compound in Ethanol
| Transition Type | Predicted λmax (nm) | Description |
|---|---|---|
| π→π | ~265 - 275 | High-intensity absorption from the pyrimidine ring's π-system. |
| n→π | ~300 - 320 | Low-intensity absorption from non-bonding nitrogen electrons. |
Prospective Research Avenues and Emerging Challenges in 5 Bromo 4 but 3 Enyl Pyrimidine Chemistry
Development of Asymmetric Synthetic Strategies for Chiral Derivatives
The synthesis of chiral molecules is a cornerstone of modern drug discovery and development, as the stereochemistry of a compound can profoundly influence its biological activity. The butenyl moiety in 5-Bromo-4-(but-3-enyl)pyrimidine offers a key site for the introduction of chirality. The development of asymmetric synthetic strategies to produce enantiomerically pure or enriched derivatives of this compound is a significant and largely untapped area of research.
Currently, the synthesis of related pyrimidine (B1678525) derivatives often relies on non-stereoselective methods. nih.gov Future research should focus on the application of modern asymmetric catalysis to control the stereochemistry of the butenyl side chain. This could involve several approaches:
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the double bond in the butenyl group could yield chiral 5-bromo-4-butylpyrimidine (B1294161) derivatives. This would require the development or application of specific chiral catalysts, likely based on transition metals like rhodium, ruthenium, or iridium, with appropriate chiral ligands.
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation could be employed to introduce two adjacent stereocenters on the butenyl chain, leading to chiral diol derivatives. These diols could then serve as versatile intermediates for further functionalization.
Enantioselective Cross-Coupling Reactions: While more complex, the development of enantioselective cross-coupling reactions to form the C4-butenyl bond itself could be a powerful strategy. This might involve the use of chiral nickel or palladium catalysts with chiral ligands to control the stereochemistry during the coupling of a suitable pyrimidine precursor with a butenylating agent.
The successful development of these asymmetric strategies will be crucial for exploring the full potential of this compound in medicinal chemistry, where enantiomeric purity is often a prerequisite for therapeutic efficacy and safety.
Exploration of Novel Catalytic Systems for Functionalization
The bromine atom at the C5 position and the terminal double bond of the butenyl group in this compound are prime handles for a variety of catalytic functionalization reactions. Exploring novel catalytic systems to selectively modify these positions will unlock a vast chemical space of new derivatives with diverse properties. mdpi.comresearchgate.net
Functionalization of the C5-Position:
The C5-bromo substituent is a versatile anchor for numerous cross-coupling reactions. While traditional palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are applicable, future research should explore more sustainable and efficient catalytic systems. smolecule.comresearchgate.net This includes:
Nickel and Copper Catalysis: These more abundant and less expensive metals are gaining prominence in cross-coupling reactions. mdpi.com Developing nickel- or copper-catalyzed methods for the arylation, amination, or etherification at the C5 position of this compound would be a significant advancement.
Photoredox Catalysis: Light-mediated photoredox catalysis offers mild reaction conditions and unique reactivity patterns. Exploring photoredox-catalyzed C-H functionalization or cross-coupling reactions at the C5 position could provide access to novel derivatives that are difficult to synthesize using traditional methods.
Functionalization of the Butenyl Side Chain:
The terminal alkene of the butenyl group is amenable to a wide range of catalytic transformations. Beyond the asymmetric reactions mentioned earlier, research into the following areas is warranted:
Metathesis Reactions: Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, could be used to extend or modify the butenyl chain, leading to derivatives with altered steric and electronic properties.
Hydrofunctionalization Reactions: Catalytic hydroamination, hydroetherification, and hydroboration reactions can introduce diverse functional groups at the terminal position of the butenyl chain, further expanding the molecular diversity of accessible compounds.
Wacker-type Oxidation: Palladium-catalyzed Wacker-type oxidation could convert the terminal alkene into a methyl ketone, providing another avenue for derivatization.
The development of chemoselective catalytic systems that can differentiate between the C5-bromo and the butenyl group will be a key challenge and a significant area for innovation.
Integration into Advanced Functional Material Scaffolds
The pyrimidine core is a well-established component of various functional materials, including organic light-emitting diodes (OLEDs), sensors, and polymers. The unique substitution pattern of this compound makes it an attractive building block for the creation of novel functional materials with tailored properties.
The bromine atom allows for the incorporation of the pyrimidine unit into larger conjugated systems through cross-coupling reactions, which is essential for tuning the electronic and photophysical properties of organic electronic materials. The butenyl group offers a site for polymerization or for grafting the molecule onto surfaces or into polymer matrices.
Potential research directions include:
Synthesis of Conjugated Polymers: Polymerization of this compound derivatives, either through the bromine atom or the butenyl group, could lead to novel conjugated polymers with interesting electronic and optical properties for applications in organic electronics.
Development of Fluorescent Probes: The pyrimidine core can be part of a fluorophore system. By strategically functionalizing the C5-position and the butenyl chain with recognition moieties, it may be possible to develop fluorescent probes for the detection of specific analytes.
Creation of Smart Materials: The butenyl group can act as a reactive handle for creating responsive materials. For example, it could be used to cross-link polymers, leading to materials that change their properties in response to external stimuli such as light, pH, or temperature.
A significant challenge in this area will be to establish clear structure-property relationships to guide the rational design of materials with desired functionalities.
Methodological Advances in Reaction Design and Mechanistic Understanding
To fully exploit the synthetic potential of this compound, further methodological advances in reaction design are necessary. This includes the development of one-pot or tandem reactions that allow for the efficient construction of complex molecules from this starting material. For instance, a sequence involving a cross-coupling reaction at the C5 position followed by a catalytic transformation of the butenyl chain in a single pot would significantly improve synthetic efficiency.
A deeper mechanistic understanding of the reactions involving this compound is also crucial for optimizing reaction conditions and predicting outcomes. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition states, and the role of catalysts. researchgate.net Experimental mechanistic studies, including kinetic analysis and the isolation and characterization of intermediates, will also be vital. A thorough understanding of the interplay between the electronic properties of the pyrimidine ring and the reactivity of the bromo and butenyl substituents will be key to designing novel and selective transformations.
Chemoinformatic and Data Science Approaches for Predicting Reactivity and Properties
The application of chemoinformatic and data science tools is becoming increasingly important in modern chemical research. researchgate.netnih.govyoutube.com These approaches can be leveraged to accelerate the discovery and development of new this compound derivatives.
Predictive Modeling: Machine learning models can be trained on existing data for pyrimidine derivatives to predict the reactivity of this compound in various reactions. researchgate.netnih.govresearchgate.net This can help in prioritizing experiments and identifying promising reaction conditions. For example, models could be developed to predict the success of a particular cross-coupling reaction based on the chosen catalyst, ligands, and substrates.
Virtual Screening: Chemoinformatic methods can be used to generate large virtual libraries of this compound derivatives and predict their physicochemical and biological properties. acs.org This can aid in the identification of candidates with desired characteristics for specific applications, such as drug-likeness or material properties.
Quantitative Structure-Activity Relationship (QSAR): Once biological or material property data becomes available for a set of derivatives, QSAR models can be built to establish relationships between the chemical structure and the observed activity. nih.gov These models can then be used to guide the design of new, more potent or effective compounds.
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Parameter | Traditional Method | Microwave Optimization |
|---|---|---|
| Time | 15 hours | 10 minutes |
| Yield | 50–60% | 80–85% |
| Ligand | BINAP | XantPhos |
| Reference | Conventional literature |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Look for deshielded protons on the pyrimidine ring (δ 8.5–9.0 ppm) and allylic protons from the but-3-enyl group (δ 5.0–5.5 ppm). Carbon signals for bromine (C-Br) appear at ~160 ppm .
- IR Spectroscopy : C-Br stretching at ~550–650 cm⁻¹ and C=C (but-3-enyl) at ~1640 cm⁻¹ .
- X-ray Crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between substituents. Orthorhombic crystal systems (space group P2₁2₁2₁) are common for pyrimidine derivatives .
Q. Table 2: Key Spectral Benchmarks
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | δ 8.7 ppm (pyrimidine H) | |
| X-ray | Unit cell dimensions: a=10.18 Å | |
| IR | C-Br stretch at 620 cm⁻¹ |
Advanced: How can researchers optimize Buchwald-Hartwig cross-coupling reactions for introducing substituents at the 4-position of 5-bromopyrimidine derivatives?
Answer:
Optimization strategies include:
- Ligand Screening : Bulky ligands (e.g., XantPhos) stabilize Pd intermediates, reducing β-hydride elimination .
- Microwave Irradiation : Enhances reaction homogeneity and reduces decomposition.
- Base Selection : Cs₂CO₃ or K₃PO₄ improves nucleophilicity of coupling partners.
Case Study : Coupling 5-bromo-4-(furan-2-yl)pyrimidine with anilines under microwave conditions achieved 85% yield vs. 60% thermally .
Advanced: What methodologies are recommended for analyzing potential contradictions between computational predictions and experimental data in structural elucidation?
Answer:
To resolve discrepancies:
X-ray Refinement : Validate computational models (e.g., DFT-optimized geometries) against experimental crystallographic data (e.g., bond angles ±0.5°) .
Multi-Technique Validation : Cross-check NMR/IR data with computational vibrational frequencies or chemical shift predictions.
Dynamic NMR : Detect conformational flexibility in solution that static models may miss.
Example : A study on 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine showed computational overestimation of C-Br bond length by 0.03 Å, corrected via X-ray .
Advanced: What strategies are effective in evaluating the biological activity of this compound derivatives against drug-resistant bacterial strains?
Answer:
- In Vitro Screening : Use MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus and Mycobacterium tuberculosis. Compare cytotoxicity using McCoy B cells (IC₅₀ >50 μM indicates safety) .
- Structure-Activity Relationship (SAR) : Modify the but-3-enyl chain to assess hydrophobicity effects. For example, fluorinated analogs may enhance membrane penetration.
- Mechanistic Studies : Probe target engagement via enzyme inhibition assays (e.g., dihydrofolate reductase) or competitive binding studies.
Q. Table 3: Biological Activity Profile
| Derivative | MIC (μg/mL) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| Parent Compound | 12.5 | >100 |
| Nitrofuran Hybrid | 3.2 | 85 |
| Reference |
Advanced: How can researchers address low yields in the purification of this compound via column chromatography?
Answer:
- Solvent Gradient Optimization : Use hexane:EtOAc (8:2 to 6:4) to separate brominated pyrimidines from alkenyl byproducts.
- Precipitation Methods : Recrystallize from ethanol/water mixtures (70:30) to isolate high-purity crystals (>95%) .
- HPLC-PDA : Monitor elution at 254 nm for pyrimidine UV absorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
